Parabactin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

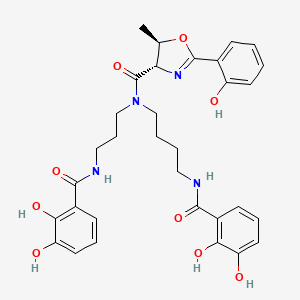

Parabactin, also known as this compound, is a useful research compound. Its molecular formula is C32H36N4O9 and its molecular weight is 620.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental Applications

Biosensing

Parabactin has been utilized as a biosensor for detecting iron in environmental samples. In a study, this compound was encapsulated in a sol-gel thin film on a quartz substrate to create a sensitive detection system for iron bioavailability in oceanic waters. This method demonstrated the potential of this compound to act as a molecular recognition element in biosensors, facilitating the determination of iron concentrations in seawater samples .

Bioremediation

The capacity of this compound to mobilize metals from contaminated environments is significant. Siderophores like this compound can enhance the bioavailability of essential metals while simultaneously sequestering harmful ones. Research indicates that this compound can effectively remove arsenic from metal-contaminated soils, thereby contributing to bioremediation efforts .

Agricultural Applications

Plant Growth Promotion

this compound and other siderophores play a crucial role in promoting plant growth by enhancing iron availability in soils. Various studies have shown that siderophores produced by bacteria can improve plant health and yield by facilitating nutrient uptake and protecting against pathogens. For instance, Pseudomonas fluorescens, known for its production of pyoverdines, competes with phytopathogens for iron, reducing their growth and promoting healthier crops .

Biocontrol Agents

Siderophores like this compound are also being explored as biocontrol agents against plant pathogens. By chelating iron, they limit its availability to harmful microorganisms, thus inhibiting their growth. This mechanism has been observed in several studies where siderophore-producing bacteria were effective against pathogens such as Fusarium oxysporum and Gaeumannomyces graminis, which affect crops like potatoes and wheat .

Medical Applications

Iron Chelation Therapy

this compound has been investigated for its potential use in medical applications, particularly in iron chelation therapy. A comparative study highlighted its effectiveness relative to desferrioxamine, another well-known iron chelator used clinically. This compound demonstrated promising iron-clearing properties when administered subcutaneously, suggesting its potential as an alternative treatment for conditions related to iron overload .

Research on Iron Metabolism

The interaction of this compound with ferric ions is critical for understanding iron metabolism in microorganisms. Studies have shown that this compound binds ferric ions with high affinity, influencing microbial growth and survival in iron-limited environments. This characteristic makes it an important subject of research for developing strategies to manipulate microbial communities in various ecological settings .

Table 1: Summary of this compound Applications

Propriétés

Numéro CAS |

74149-70-5 |

|---|---|

Formule moléculaire |

C32H36N4O9 |

Poids moléculaire |

620.6 g/mol |

Nom IUPAC |

(4S,5R)-N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide |

InChI |

InChI=1S/C32H36N4O9/c1-19-26(35-31(45-19)20-9-2-3-12-23(20)37)32(44)36(18-8-16-34-30(43)22-11-7-14-25(39)28(22)41)17-5-4-15-33-29(42)21-10-6-13-24(38)27(21)40/h2-3,6-7,9-14,19,26,37-41H,4-5,8,15-18H2,1H3,(H,33,42)(H,34,43)/t19-,26+/m1/s1 |

Clé InChI |

FRCJDPPXHQGEKS-BCHFMIIMSA-N |

SMILES |

CC1C(N=C(O1)C2=CC=CC=C2O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O |

SMILES isomérique |

C[C@@H]1[C@H](N=C(O1)C2=CC=CC=C2O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O |

SMILES canonique |

CC1C(N=C(O1)C2=CC=CC=C2O)C(=O)N(CCCCNC(=O)C3=C(C(=CC=C3)O)O)CCCNC(=O)C4=C(C(=CC=C4)O)O |

Synonymes |

ferric parabactin parabactin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.